molecular formula C8H8BrNO4S B1613451 Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate CAS No. 365996-71-0

Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate

Cat. No. B1613451
CAS RN: 365996-71-0
M. Wt: 294.12 g/mol
InChI Key: FMLBJOMKVCNUEY-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 365996-71-0. It has a molecular weight of 294.13 and its IUPAC name is methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrNO4S . The InChI Code is 1S/C8H8BrNO4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a white or colorless to off-white solid or semi-solid or liquid. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Transformation

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, is a precursor in the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through a two-step transformation. This showcases its role in the construction of complex heterocyclic systems, highlighting its importance in synthetic organic chemistry and potential applications in drug discovery and material science (Martina Žugelj et al., 2009).

Photodynamic Therapy

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrates the use of related thiazole compounds in developing photosensitizers for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).

Crystallography and Material Science

Investigation into the dehydration phenomenon of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate reveals insights into crystallographic changes upon solvent interaction. Such studies are crucial for understanding the structural stability and reactivity of thiazole derivatives, with implications in material science and pharmaceutical formulation (M. Arshad et al., 2013).

Organic Ionic Liquids

Thiazolium-ion-based organic ionic liquids, derived from 4- and 5-methyl thiazole, demonstrate the versatility of thiazole derivatives in promoting benzoin condensation, a key reaction in synthetic chemistry. Such ionic liquids have potential applications in catalysis and green chemistry, highlighting the role of thiazole derivatives in developing environmentally friendly chemical processes (James H. Davis et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLBJOMKVCNUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629087
Record name Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365996-71-0
Record name Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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